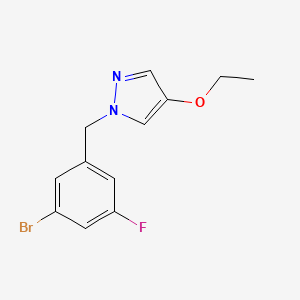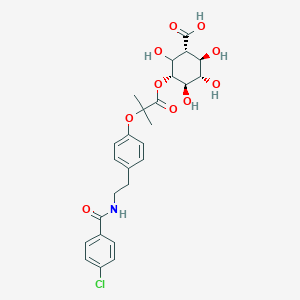
Bezafibrato Acil Glucurónido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bezafibrate Acyl Glucuronide is a metabolite of Bezafibrate, a lipid-lowering fibrate used in the management of primary and secondary hyperlipidaemia . Acyl glucuronidation is the major metabolic conjugation reaction of most carboxylic acid drugs in mammals . The physiological consequences of this biotransformation include effects on drug metabolism, protein binding, distribution, and clearance that impact upon pharmacological and toxicological outcomes .
Synthesis Analysis
Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The resultant acyl glucuronides are esters, which can react covalently with proteins via two mechanisms .
Chemical Reactions Analysis
The ester bond of the 1β-anomer is liable to nucleophilic attack through two mechanisms: hydrolysis by hydroxide ions resulting in the parent aglycone and α/β-glucuronic acid, and attack by adjacent hydroxyl groups on the glucopyranose ring, which results in intramolecular transacylation .
Aplicaciones Científicas De Investigación
Metabolismo y Farmacocinética de Fármacos
BAG es un metabolito formado a través de la glucuronidación del bezafibrato, un agente hipolipidémico. El estudio de la farmacocinética de BAG es crucial para comprender su comportamiento en el cuerpo humano, incluyendo la absorción, distribución, metabolismo y excreción (ADME). Las tasas de formación y eliminación de BAG pueden influir en la eficacia y seguridad del bezafibrato .
Toxicología
La investigación de los aspectos toxicológicos de BAG implica investigar su posible papel en las toxicidades inducidas por fármacos. Como un acil glucurónido, BAG puede formar enlaces covalentes con proteínas, lo que puede conducir a reacciones adversas a los medicamentos. Comprender estas interacciones es vital para evaluar la seguridad de la terapia con bezafibrato .
Química Analítica
El desarrollo de métodos analíticos para cuantificar BAG en muestras biológicas es esencial para los estudios clínicos y farmacológicos. Técnicas como la cromatografía líquida-espectrometría de masas (LC-MS) se utilizan para detectar y medir BAG, proporcionando información sobre el metabolismo de los fármacos y el cumplimiento del paciente .
Estudios de Unión a Proteínas
Se ha demostrado que BAG se une covalentemente a proteínas, lo que puede afectar la acción y el metabolismo de los fármacos. La investigación en esta área se centra en identificar las proteínas a las que se une BAG y comprender las consecuencias de estas interacciones en la eficacia y toxicidad de los fármacos .
Inhibición Enzimática
BAG y otros acil glucurónidos pueden inhibir enzimas clave involucradas en el metabolismo de los fármacos, como las UDP-glucuronosiltransferasas (UGTs). El estudio de los efectos inhibitorios de BAG en estas enzimas puede ayudar a predecir las interacciones fármaco-fármaco y los posibles efectos secundarios .
Mecanismos Moleculares de Toxicidad
Investigar los mecanismos moleculares que subyacen a la toxicidad de BAG es un área crítica de investigación. Esto incluye estudiar la formación de aductos covalentes con macromoléculas celulares y las respuestas celulares subsiguientes, como la inflamación o la muerte celular .
Descubrimiento de Fármacos y Optimización de Líderes
En el descubrimiento de fármacos, comprender las propiedades de BAG puede informar el diseño de nuevos derivados de bezafibrato con perfiles de seguridad mejorados. Las estrategias para minimizar la toxicidad mediada por BAG son un área activa de investigación en programas de optimización de líderes .
Implicaciones Clínicas
La investigación sobre BAG también se extiende a sus implicaciones clínicas, particularmente en el contexto de la medicina personalizada. Al comprender las variaciones individuales en el metabolismo de BAG, los médicos pueden adaptar la terapia con bezafibrato para lograr resultados terapéuticos óptimos con efectos adversos mínimos .
Mecanismo De Acción
Target of Action
Bezafibrate Acyl Glucuronide primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are ligand-activated transcription factors belonging to the nuclear receptor family and play a critical role in lipid and glucose metabolism .
Mode of Action
Bezafibrate is generally accepted as an agonist of PPAR-alpha . It’s also suggested that it might elicit some effects onPPAR-gamma and PPAR-delta . As an antilipemic agent, it lowers cholesterol and triglycerides, decreases low-density lipoproteins (LDL), and increases high-density lipoproteins (HDL) .
Biochemical Pathways
The conjugation with glucuronic acid represents an important pathway in the metabolism of carboxylic acid-containing drugs like Bezafibrate, resulting in the formation of 1-β-O-acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) . These AGs often circulate in plasma prior to being excreted in urine and bile . AGs exhibit a degree of electrophilicity and have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Pharmacokinetics
Bezafibrate is generally well absorbed from the gastrointestinal tract and displays a high degree of binding to albumin . It is metabolised by the hepatic cytochrome P450 (CYP) 3A4 . All members of this class are primarily excreted via the kidneys and display some increase in plasma half-life in individuals with severe renal impairment . The elimination of bezafibrate is reduced in patients with renal insufficiency and dosage adjustments are necessary to prevent drug accumulation and toxic effects .
Result of Action
Bezafibrate lowers elevated blood lipids (triglycerides and cholesterol). Elevated VLDL and LDL are reduced by treatment with bezafibrate, while HDL levels are increased . It is used in the management of primary and secondary hyperlipidaemia, when there is a lack of clinical improvement following lifestyle modifications or correction of the underlying disorder .
Action Environment
The inherent instability of AGs under physiological conditions and their ability to inhibit key enzymes and transporters can lead to unanticipated interactions with several biological systems . The role of AG metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . The main potential for drug interactions is with drugs or compounds that are metabolised by or affect CYP3A4 .
Propiedades
IUPAC Name |
(1R,3R,4R,5S,6R)-3-[2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoyl]oxy-2,4,5,6-tetrahydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClNO10/c1-26(2,25(36)37-22-19(30)17(24(34)35)18(29)20(31)21(22)32)38-16-9-3-13(4-10-16)11-12-28-23(33)14-5-7-15(27)8-6-14/h3-10,17-22,29-32H,11-12H2,1-2H3,(H,28,33)(H,34,35)/t17-,18-,19?,20+,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMADLVNCCHDH-QIIRPGIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(C1O)O)O)C(=O)O)O)OC2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](C1O)C(=O)O)O)O)O)OC2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

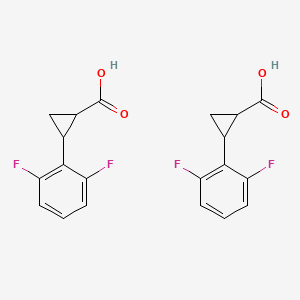

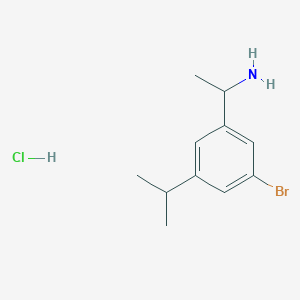

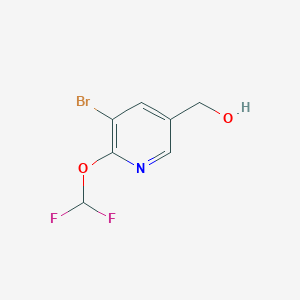
![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)

![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)
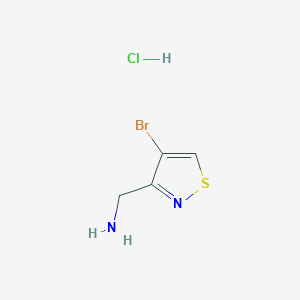
![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)
![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)


